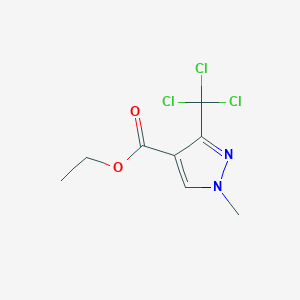
Ethyl 1-methyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-methyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a trichloromethyl group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the trichloromethyl group, converting it to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 1-methyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of Ethyl 1-methyl-3-methyl-1H-pyrazole-4-carboxylate.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of Ethyl 1-methyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylate is largely dependent on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trichloromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
- Ethyl 1-methyl-3-(chloromethyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-methyl-3-(bromomethyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-methyl-3-(fluoromethyl)-1H-pyrazole-4-carboxylate
Comparison: Ethyl 1-methyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs with different halomethyl groups, the trichloromethyl derivative exhibits higher reactivity and potential for forming more diverse chemical products. This makes it a valuable compound for various synthetic applications.
Propiedades
Número CAS |
287966-52-3 |
|---|---|
Fórmula molecular |
C8H9Cl3N2O2 |
Peso molecular |
271.5 g/mol |
Nombre IUPAC |
ethyl 1-methyl-3-(trichloromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H9Cl3N2O2/c1-3-15-7(14)5-4-13(2)12-6(5)8(9,10)11/h4H,3H2,1-2H3 |
Clave InChI |
XRPQZKSSHXCQNQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(N=C1C(Cl)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


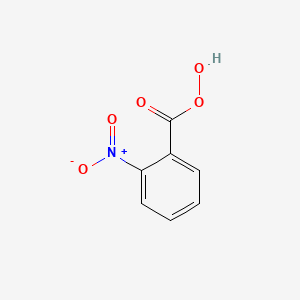
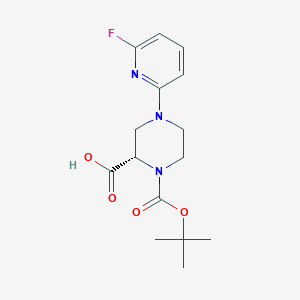
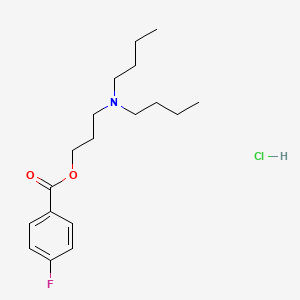
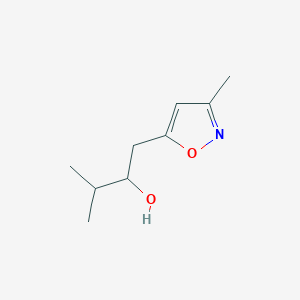
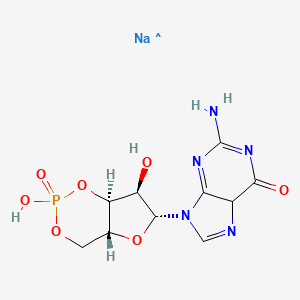

![4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13734997.png)
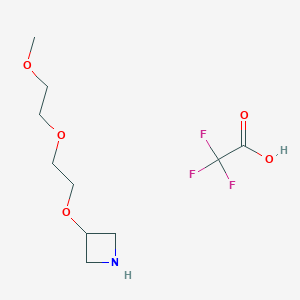
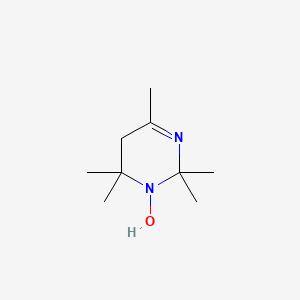
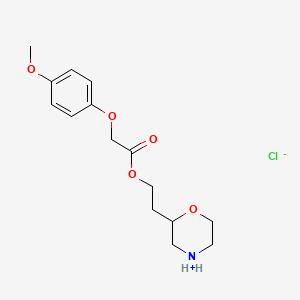
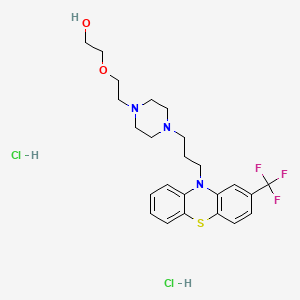


![[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate](/img/structure/B13735043.png)
